molecular formula C14H16BrNO2 B4988568 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine

4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine

Cat. No. B4988568
M. Wt: 310.19 g/mol
InChI Key: FMOLYLDETGELGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine, also known as BBr 3465, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 involves the inhibition of specific enzymes and pathways in the body. For example, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 can reduce inflammation in the body. 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. By inhibiting AKT, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been shown to have a variety of biochemical and physiological effects in the body. For example, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been found to have neuroprotective effects, which could be beneficial in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 in lab experiments is its high purity and stability, which makes it suitable for use in scientific research. Additionally, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been shown to have a variety of potential therapeutic applications, which could make it a valuable tool in the development of new treatments for various diseases. However, one limitation of using 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 is its relatively high cost, which could limit its use in some research settings.

Future Directions

There are several future directions for research related to 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465. One area of focus could be the development of new therapeutic applications for 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465, particularly in the treatment of neurological disorders. Additionally, further research could be done to investigate the mechanism of action of 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 and its effects on specific enzymes and pathways in the body. Finally, future research could explore the potential use of 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 involves the reaction of 2-bromophenol with 1-bromo-2-butene, followed by the addition of morpholine. The resulting compound has been found to have high purity and stability, making it suitable for use in scientific research.

Scientific Research Applications

4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. Studies have shown that 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been found to have anti-inflammatory effects, which may be beneficial in treating cardiovascular disease and other inflammatory conditions. Furthermore, 4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine 3465 has been shown to have neuroprotective effects, which could be useful in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-[4-(2-bromophenoxy)but-2-ynyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16/h1-2,5-6H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOLYLDETGELGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Bromophenoxy)but-2-ynyl]morpholine

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